1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a triazole and pyridine moiety. Such structural motifs are often associated with biological activity, making this compound a potential candidate for drug development and other scientific research applications.
Preparation Methods
The synthesis of 1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole moiety:
Attachment of the pyridine ring: This can be accomplished through various coupling reactions, such as Suzuki or Stille coupling, using appropriate pyridine derivatives.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow chemistry techniques to enhance efficiency and reproducibility .
Chemical Reactions Analysis
1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It is used in the study of enzyme inhibition, particularly as a potential inhibitor of cyclin-dependent kinases (CDKs), which are important targets in cancer research.
Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle progression. This leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities, particularly as kinase inhibitors.
Triazole-containing compounds: These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyridine derivatives: Pyridine-containing compounds are widely used in medicinal chemistry due to their ability to interact with various biological targets.
The uniqueness of this compound lies in its combination of these three structural motifs, which enhances its potential for diverse biological activities and therapeutic applications .
Properties
IUPAC Name |
1-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9/c1-22-14-12(7-19-22)13(17-9-18-14)16-6-10-8-23(21-20-10)11-2-4-15-5-3-11/h2-5,7-9H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFPSCRADGYBHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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